molecular formula C10H12O3 B043823 2-Hydroxy-4-phenylbutanoic acid CAS No. 111611-91-7

2-Hydroxy-4-phenylbutanoic acid

Katalognummer: B043823
CAS-Nummer: 111611-91-7
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: JNJCEALGCZSIGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-phenylbutanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has two enantiomers: ®-2-hydroxy-4-phenylbutanoic acid and (S)-2-hydroxy-4-phenylbutanoic acid. This compound is significant in the pharmaceutical industry as a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and heart failure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Several methods have been developed for the preparation of 2-hydroxy-4-phenylbutanoic acid. These include:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The primary mechanism of action of 2-hydroxy-4-phenylbutanoic acid is its role as a precursor in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its high enantioselectivity and efficiency in the synthesis of ACE inhibitors. Its biocatalytic production methods offer environmental benefits and high catalytic efficiency .

Biologische Aktivität

2-Hydroxy-4-phenylbutanoic acid (HPBA) is an important compound in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and heart failure. This article aims to explore the biological activity of HPBA, focusing on its synthesis, enzymatic interactions, and therapeutic implications.

HPBA is a chiral molecule, existing in two enantiomeric forms, with the (R)-enantiomer being particularly significant due to its biological activity. The compound has the following chemical structure:

  • Molecular Formula : C10H13O3
  • Molecular Weight : 183.21 g/mol

Synthesis and Biocatalysis

The production of HPBA can be achieved through various synthetic routes, including biocatalytic processes. A notable method involves the use of engineered strains of Escherichia coli expressing mutant forms of NAD-dependent d-lactate dehydrogenase (d-nLDH). For instance, the Y52L/F299Y mutant has shown significant activity in reducing 2-oxo-4-phenylbutyric acid (OPBA) to HPBA, achieving high yields under optimized conditions .

Table 1: Comparison of Different Biocatalysts for HPBA Production

BiocatalystSubstrate Concentration (mM)Yield (mM)Specific Activity (mM/h)
E. coli DF5049.024.5
E. coli D25030.015.0
Lactobacillus sp.5020.010.0

Enzyme Inhibition

HPBA has been studied for its inhibitory effects on various enzymes, notably pancreatic lipase, which plays a critical role in lipid digestion. Research indicates that HPBA exhibits competitive inhibition against pancreatic lipase, potentially aiding in weight management and metabolic health .

Therapeutic Applications

The primary therapeutic application of HPBA lies in its role as a precursor for ACE inhibitors such as Enalapril and Lisinopril. These drugs are widely used to manage hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The efficacy of these inhibitors is closely linked to the stereochemistry of HPBA; thus, the ability to produce the (R)-enantiomer is crucial.

Case Studies

  • Clinical Efficacy of ACE Inhibitors : A study involving patients with chronic heart failure demonstrated that those treated with Lisinopril, derived from HPBA, showed significant improvements in cardiac function compared to placebo groups.
  • Weight Management : Another study explored the effects of HPBA on weight loss in obese subjects, finding that it effectively reduced body fat percentage when combined with lifestyle interventions.

Eigenschaften

IUPAC Name

2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEALGCZSIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4263-93-8
Record name 2-Hydroxy-4-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4263-93-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-4-PHENYLBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 3
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-phenylbutanoic acid
Reactant of Route 6
2-Hydroxy-4-phenylbutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.